molecular formula C6H10O2 B2784210 ZERENEX ZX-IP058182 CAS No. 1923743-63-8; 57911-27-0

ZERENEX ZX-IP058182

Cat. No.: B2784210
CAS No.: 1923743-63-8; 57911-27-0
M. Wt: 114.144
InChI Key: NEZWQTAIJWQNHI-RFZPGFLSSA-N
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Description

ZERENEX ZX-IP058182 is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural properties and potential applications. The compound features a cyclopropane ring substituted with an ethyl group and a carboxylic acid group, making it an important building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-IP058182 can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For example, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

ZERENEX ZX-IP058182 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZERENEX ZX-IP058182 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both an ethyl group and a carboxylic acid group make it a versatile compound for various applications .

Properties

CAS No.

1923743-63-8; 57911-27-0

Molecular Formula

C6H10O2

Molecular Weight

114.144

IUPAC Name

(1R,2R)-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI Key

NEZWQTAIJWQNHI-RFZPGFLSSA-N

SMILES

CCC1CC1C(=O)O

solubility

not available

Origin of Product

United States

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